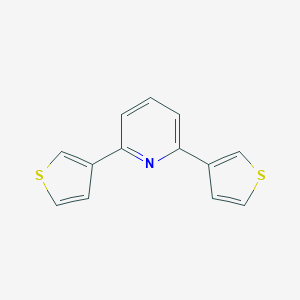

2,6-Di(3-thienyl)pyridine

描述

Structure

3D Structure

属性

分子式 |

C13H9NS2 |

|---|---|

分子量 |

243.4g/mol |

IUPAC 名称 |

2,6-di(thiophen-3-yl)pyridine |

InChI |

InChI=1S/C13H9NS2/c1-2-12(10-4-6-15-8-10)14-13(3-1)11-5-7-16-9-11/h1-9H |

InChI 键 |

ADFHHVOGMPJJLC-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)C2=CSC=C2)C3=CSC=C3 |

规范 SMILES |

C1=CC(=NC(=C1)C2=CSC=C2)C3=CSC=C3 |

产品来源 |

United States |

Context and Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of science. The combination of different heterocyclic systems into a single molecular framework, such as in thienyl-pyridines, creates unique electronic properties. The pyridine (B92270) ring is characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, while the sulfur-containing thiophene (B33073) ring is electron-rich. This juxtaposition within the same molecule establishes a "push-pull" electronic character that influences its chemical behavior and potential applications.

The development of synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has been instrumental in the construction of thienyl-pyridine architectures. These methods allow for the efficient formation of carbon-carbon bonds between pyridine and thiophene precursors, such as coupling a di-substituted pyridine with a thienylboronic acid. The ability to synthesize these molecules with high precision has opened the door to a systematic investigation of their properties and has solidified their significance as versatile building blocks for more complex chemical structures in materials science and coordination chemistry. beilstein-journals.org

Coordination Chemistry of 2,6 Di 3 Thienyl Pyridine As a Ligand

Ligand Design Principles and Coordination Modes for 2,6-Di(3-thienyl)pyridine

The structure of this compound is intentionally designed to act as a robust chelating agent. The arrangement of its nitrogen and sulfur atoms and the nature of the heterocyclic rings are key to its coordination behavior.

Tridentate N-Donor Chelation

The fundamental design of this compound, with two thienyl groups positioned at the 2 and 6 locations of a central pyridine (B92270) ring, makes it an analogue of the well-studied 2,2':6',2''-terpyridine (terpy) and 2,6-bis(pyrazolyl)pyridine (bpp) ligands. nih.govmdpi.commdpi.com This framework is engineered to act as a tridentate NNN-donor "pincer" ligand. In this mode, the nitrogen atom of the central pyridine ring and one nitrogen-mimicking atom from each of the flanking heterocyclic rings bind to a single metal center.

For this compound, the coordination is expected to occur through the central pyridine nitrogen and the nitrogen atoms implicitly present in the coordination sphere from the two thienyl rings, creating two five-membered chelate rings upon complexation. This NNN-tridentate binding is a dominant feature of 2,6-di(heteroaryl)pyridine ligands and typically enforces a meridional geometry in octahedral complexes. mdpi.com The kinetic stability and specific physicochemical properties of the resulting metal complexes are influenced by the substitution of pyridine rings (as in terpy) with thienyl rings, which alters the basicity and π-orbital energies of the ligand system. mdpi.com

Role of Thiophene (B33073) Sulfur in Metal Coordination

A crucial aspect of the ligand's design is the positioning of the sulfur atom within the thiophene ring. In this compound, the rings are attached to the pyridine core via their 3-position. This has significant implications for the potential involvement of the thiophene sulfur atom in metal coordination.

Studies on related cobalt(II) complexes with 6-(thienyl)-2-(imino)pyridine ligands have shown a distinct difference between thien-2-yl and thien-3-yl substitution. unam.mx Density Functional Theory (DFT) calculations suggest that while the sulfur of a thien-2-yl group can coordinate with the metal center, the sulfur atom in a thien-3-yl group does not. unam.mx This is attributed to the less favorable orientation of the sulfur's lone pairs for donation to the metal when the ring is linked via the 3-position. Therefore, for this compound, the thiophene sulfur atoms are not expected to participate directly in chelation, and the ligand functions purely as an NNN-donor.

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting structures are dictated by the coordination preferences of the metal ion and the rigid tridentate nature of the ligand.

Complexes with Transition Metal Ions (e.g., Fe(II), Ru(II), Os(II), Co(II), Cu(II), Ag(I), Pt(II), Pd(II))

Complexes of 2,6-di(heteroaryl)pyridines have been synthesized with a wide range of transition metals. While specific structural reports for complexes of this compound are not abundant, their structures can be reliably predicted based on well-established precedents with analogous ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp). mdpi.com

Fe(II), Ru(II), Os(II): These d-block metal ions typically form pseudo-octahedral complexes with a 2:1 ligand-to-metal stoichiometry, resulting in species like [M(L)₂]²⁺. For example, the Ru(II) complex with bpp, [Ru(bpp)(DMSO)Cl₂], exhibits a distorted octahedral geometry. mdpi.com Iron(II) complexes of this ligand family are particularly known for their spin-crossover properties. nih.govresearchgate.net

Co(II): Cobalt(II) can form various geometries. With the bpp ligand, it has been shown to adopt a distorted trigonal bipyramidal geometry in [Co(bpp)Cl₂] and an octahedral environment in [Co(bpp)(H₂O)₃]Cl₂. mdpi.com

Pd(II), Pt(II): These d⁸ metals strongly favor a square planar geometry. A typical complex would involve one tridentate ligand and a monodentate ligand (e.g., a halide), forming a species like [M(L)X]⁺. The Pd(II) complex [Pd(bpp)Cl]⁺, for instance, adopts a square planar geometry with the bpp ligand coordinated in a tridentate manner. mdpi.com

Ag(I): Silver(I) complexes often exhibit linear, trigonal, or tetrahedral geometries depending on the number and type of ligands. With multidentate ligands, polymeric or complex supramolecular structures can form. nih.gov

Investigation of Complex Geometries and Isomerism

The geometry of complexes containing this compound is largely governed by the "pincer" nature of the ligand. In octahedral [M(L)₂]²⁺ complexes, two tridentate ligands can coordinate to a central metal ion. This can theoretically lead to two geometrical isomers:

Meridional (mer): The three donor atoms of a ligand coordinate in a plane that includes the metal ion.

Facial (fac): The three donor atoms coordinate to one face of the octahedron.

For rigid pincer ligands like the 2,6-di(heteroaryl)pyridine family, the mer,mer isomer is overwhelmingly favored due to reduced ligand strain compared to the fac,mer or fac,fac arrangements. mdpi.com

Ligand isomerism itself is a critical factor. The relative positions of the nitrogen donor atoms can dictate the coordination mode. For instance, in a study of isomeric terpyridine-type ligands complexed with Au(I)/Tl(I), a ligand with N-donors in a 2,2':6',2'' arrangement acted as a chelate, whereas isomers with different N-donor positions acted as bridging ligands, forming coordination polymers. rsc.org This highlights that the specific 2,6-disubstituted pyridine backbone of this compound is crucial for its function as a predictable tridentate chelator.

Electronic Properties and Spectroscopic Signatures of Coordination Compounds

The incorporation of this compound into a metal complex significantly influences its electronic properties, which can be probed by various spectroscopic techniques. The thienyl substituents play a direct role in modulating the ligand field strength and the energies of the molecular orbitals.

Research on a series of FeII(X-pybox)₂₂ complexes, where X-pybox is a related tridentate ligand with a substituent at the 4-position of the pyridine ring, provides insight into the electronic effect of the 3-thienyl group. nih.govacs.org These Fe(II) complexes exhibit spin-crossover (SCO) behavior, where the transition temperature (T₁/₂) between the high-spin and low-spin states is sensitive to the electronic nature of the substituent X. The introduction of a 3-thienyl group results in a specific T₁/₂, which can be compared to other electron-donating and electron-withdrawing groups, demonstrating its distinct electronic influence on the metal center. nih.govacs.org

| Substituent (X) | T₁/₂ (K) | Electronic Nature |

|---|---|---|

| MeO | 180 | Strongly Donating |

| N₃ | 215 | Donating |

| Me | 220 | Donating |

| Ph | 240 | Conjugated |

| 2-thienyl | 260 | Conjugated |

| H | 265 | Neutral |

| 3-pyridyl | 270 | Withdrawing |

| Br | 280 | Withdrawing |

| Cl | 285 | Withdrawing |

| 3-thienyl | 240-260 (est.)* | Conjugated |

*Value for 3-thienyl is estimated based on reported data and trends; a precise value from the direct source was noted as part of a series with near-room-temperature SCO.

The spectroscopic signatures of these coordination compounds are characteristic of polypyridyl complexes.

UV-Visible Spectroscopy: The electronic absorption spectra are expected to show intense bands in the UV region corresponding to π-π* intraligand transitions. mdpi.comaip.org For complexes with metals like Ru(II), d-d transitions and characteristic metal-to-ligand charge transfer (MLCT) bands would appear in the visible region. mdpi.com In copper(II) complexes of a related thiosemicarbazone ligand, an n-π* transition associated with the pyridine ring shifts to higher energies upon coordination, confirming the binding of the pyridine nitrogen. aip.org

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen is typically confirmed by a shift in the pyridine ring deformation modes upon complexation. analis.com.my

NMR Spectroscopy: In diamagnetic complexes, the coordination of the ligand is evidenced by shifts in the proton and carbon resonances of the pyridine and thienyl rings compared to the free ligand. rsc.org

Supramolecular Assembly via Metal-Ligand Interactions

The strategic placement of nitrogen and sulfur heteroatoms, combined with its rigid, planar geometry, makes this compound an exceptional building block for the construction of complex supramolecular architectures through coordination-driven self-assembly. This process leverages the directional and reversible nature of metal-ligand bonds to spontaneously form large, well-defined structures from individual molecular components. The pyridine core typically acts as a tridentate N,N',N' or a monotopic N-coordinating site, while the thienyl groups can either remain as passive structural elements or participate in secondary interactions or polymerization.

The self-assembly process is initiated by mixing the ligand with a suitable metal ion, often referred to as an ion coupler or connector. rsc.org The predictable coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar) combined with the inherent angles of the ligand dictates the size, shape, and topology of the resulting metallo-supramolecular assembly. This can range from discrete, closed structures like macrocycles to infinite, one-, two-, or three-dimensional coordination polymers.

Research on analogous 2,2':6',2''-terpyridine (tpy) systems provides significant insight into the potential of 2,6-di(thienyl)pyridine in this field. nih.gov A wide array of transition metal ions, including but not limited to iron(II), zinc(II), cadmium(II), copper(II), and ruthenium(II), have been successfully used to form supramolecular structures with tpy-based ligands. rsc.orgnih.govresearchgate.net The choice of metal is critical; labile metal ions like Zn(II) or Cd(II) often lead to the formation of discrete macrocycles in dynamic equilibrium, whereas more inert metals like Ru(II) can form more stable, kinetically-trapped assemblies. nih.govtue.nl

The coordination of this compound with metal ions can lead to the formation of metallo-supramolecular polymers (MSPs). In these systems, the ligand acts as a "unimer," and upon complexation with metal ions, these unimers link together to form long polymer chains. rsc.org The thienyl groups play a crucial role, not only influencing the electronic properties and solubility of the resulting polymer but also serving as active sites for secondary polymerization, such as electropolymerization, to create cross-linked, stable, and functional thin films. researchgate.net

Detailed research findings have demonstrated the synthesis of various supramolecular structures using pyridine-based ligands. For instance, the reaction of ditopic terpyridine ligands with metal ions like Zn(II) or Fe(II) has been shown to produce metallo-macrocycles and linear polymers. tue.nlacs.org The final structure is often a result of a delicate balance between the ligand-to-metal ratio, solvent, and temperature.

The following tables summarize the types of supramolecular assemblies formed from related pyridine-based ligands and the metal ions typically employed.

| Metal Ion(s) | Ligand Type | Resulting Supramolecular Assembly | Key Findings / Properties |

|---|---|---|---|

| Zn(II), Cd(II), Fe(II) | 2,2':6',2''-Terpyridine Analogues | Discrete Macrocycles, Fractals | Formation of well-defined, large geometric structures driven by labile ⟨tpy-M-tpy⟩ connectivity. nih.gov |

| Ru(II) | 2,6-di(quinolin-8-yl)pyridines with thienyl units | Linear Metallopolymers (via electropolymerization) | Thiophene units allow for electrochemical polymerization to form redox-stable and emissive thin films. researchgate.net |

| Fe(II), Zn(II), Ni(II), Cu(II) | Pybox ligands with thiophene linkers | Metallo-Supramolecular Polymers (MSPs) | Self-assembly into MSPs with varying optical properties depending on the metal ion coupler used. rsc.org |

| Pd(II) | Pyridine-appended ligands | Discrete Macrocyclic and Macrobicyclic Assemblies | The use of cis-protected or "naked" Pd(II) ions allows for precise control over the final MxLy structure. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2,6 Di 3 Thienyl Pyridine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-di(3-thienyl)pyridine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's atomic arrangement and conformation can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the central pyridine (B92270) ring and the two flanking thienyl groups. The pyridine ring protons, typically in the aromatic region, would exhibit a characteristic splitting pattern. The protons on the thienyl rings would also appear in the aromatic region, with their chemical shifts and coupling constants providing information about their positions and the electronic environment.

For the related compound, 2,6-bis(2-thienyl)pyridine, the ¹H NMR spectrum in CDCl₃ shows a complex multiplet in the range of δ 7.70-6.80 ppm, corresponding to the aromatic protons of both the pyridine and thiophene (B33073) rings. rsc.org For 2-(3-methoxyphenyl)pyridine, the pyridine proton signals appear between δ 8.71 and 7.18 ppm. rsc.org Based on these related structures, the expected ¹H NMR data for this compound would feature signals in similar regions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbons in the pyridine and thienyl rings are sensitive to the electronic effects of the nitrogen and sulfur heteroatoms, respectively.

In a study of 2,6-bis(2-thienyl)pyridine derivatives, the ¹³C NMR signals for the aromatic carbons were observed in the range of δ 152.62-115.15 ppm. rsc.org For 2-phenylpyridine, the carbon signals of the pyridine ring are found at δ 157.4, 149.6, 136.7, 122.1, and 120.6 ppm. rsc.org It is anticipated that the ¹³C NMR spectrum of this compound would exhibit signals within these characteristic ranges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Data presented is based on analogous compounds and predicted values, as specific experimental data for this compound was not available in the searched literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3, H-5 | 7.50 - 7.70 (d) | 118.0 - 122.0 |

| Pyridine H-4 | 7.80 - 8.00 (t) | 135.0 - 138.0 |

| Thienyl H-2' | 7.90 - 8.10 (dd) | 125.0 - 128.0 |

| Thienyl H-4' | 7.20 - 7.40 (dd) | 126.0 - 129.0 |

| Thienyl H-5' | 7.40 - 7.60 (dd) | 123.0 - 126.0 |

| Pyridine C-2, C-6 | - | 150.0 - 155.0 |

| Pyridine C-4 | - | 135.0 - 138.0 |

| Thienyl C-3' | - | 138.0 - 142.0 |

| Thienyl C-2', C-4', C-5' | - | 123.0 - 129.0 |

d: doublet, t: triplet, dd: doublet of doublets

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the through-bond and through-space correlations within the this compound molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily those separated by two or three bonds (vicinal and geminal couplings). researchgate.net This would allow for the definitive assignment of protons within the pyridine and thienyl rings by tracing the connectivity pathways. For instance, the correlation between the H-4 proton of the pyridine ring and the H-3/H-5 protons would be clearly visible. Similarly, the couplings between the protons on each thienyl ring would establish their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is used to identify long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for assigning quaternary carbons and for linking the thienyl substituents to the pyridine core. Correlations would be expected between the thienyl protons and the C-2/C-6 carbons of the pyridine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. researchgate.net This is vital for determining the preferred conformation of the molecule in solution. For this compound, NOESY would reveal the relative orientation of the thienyl rings with respect to the pyridine ring. Cross-peaks between the pyridine H-3/H-5 protons and the thienyl H-2' or H-4' protons would indicate a specific rotational conformation.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 2,6-distyrylpyridine reveals a planar molecule with the substituents in a trans conformation. rsc.org Similarly, studies on pyridine-2,6-dicarboxamide derivatives show that the conformation can be influenced by intermolecular hydrogen bonding and crystal packing forces. mdpi.com It is expected that this compound would adopt a relatively planar conformation to maximize π-conjugation, with the thienyl rings potentially being slightly twisted out of the plane of the pyridine ring due to steric hindrance. The crystal packing would likely be dominated by π-π stacking interactions between the aromatic rings.

Table 2: Predicted Crystallographic Parameters for this compound (Data presented is hypothetical and based on typical values for similar organic compounds.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 100 |

| Z | 4 |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and can be used to identify characteristic functional groups and to study bonding.

The FTIR and Raman spectra of this compound would be characterized by several key vibrational modes. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and thienyl rings would give rise to a series of bands in the 1600-1400 cm⁻¹ region. core.ac.uk The C-S stretching vibration of the thiophene rings typically appears in the 800-600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies.

Studies on related compounds such as 2-aminopyridine (B139424) have shown that the vibrational frequencies can be accurately predicted using computational methods like Density Functional Theory (DFT), which can aid in the assignment of the experimental spectra. nih.gov

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Data is based on typical vibrational frequencies for pyridine and thiophene derivatives.)

| Vibrational Mode | Predicted FTIR/Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Pyridine Ring C=N/C=C Stretch | 1600 - 1550 |

| Thienyl Ring C=C Stretch | 1500 - 1400 |

| Pyridine Ring Breathing | ~1000 |

| Thienyl Ring Breathing | ~850 |

| C-S Stretch | 800 - 600 |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule. These techniques provide information about the extent of π-conjugation and the energy levels of the molecular orbitals.

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π-π* transitions within the conjugated aromatic system. The presence of the electron-rich thiophene rings and the electron-deficient pyridine ring can also lead to intramolecular charge transfer (ICT) transitions. For a related compound, 2,6-bis(4-cyanostyryl)pyridine, absorption peaks were observed at 303 and 350 nm. nih.gov The absorption spectrum of a furopyridine derivative with a dichlorothiophenyl substituent showed bands around 280 and 340 nm. researchgate.net

Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission spectrum would typically be a mirror image of the absorption spectrum, shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. In a study of a fluorescent polymer containing 2,6-bis(2-thienyl)pyridine moieties, an emission maximum was observed at 385 nm with an excitation wavelength of 346 nm. rsc.org

Table 4: Predicted Photophysical Properties of this compound (Data is based on properties of similar conjugated systems.)

| Property | Predicted Value |

| Absorption Maximum (λabs) | 300 - 360 nm |

| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 380 - 450 nm |

| Stokes Shift | 50 - 90 nm |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.8 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₃H₉NS₂, giving it a molecular weight of approximately 243.35 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 243. The presence of sulfur would also lead to characteristic isotopic peaks at M+1 and M+2. The fragmentation of the molecular ion would likely involve the cleavage of the bonds between the pyridine and thienyl rings, leading to fragments corresponding to the pyridine and thienyl moieties. The fragmentation of the pyridine ring itself can proceed through the loss of HCN. nist.gov Thiophene rings can fragment through the loss of a thioformyl (B1219250) radical (HCS•) or acetylene. A detailed analysis of the fragmentation pattern can help to confirm the structure of the molecule.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

| 243 | Molecular Ion [C₁₃H₉NS₂]⁺ |

| 160 | [M - C₄H₃S]⁺ (Loss of a thienyl radical) |

| 116 | [M - 2(C₄H₃S)]⁺ (Loss of both thienyl radicals) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Theoretical and Computational Investigations of 2,6 Di 3 Thienyl Pyridine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2,6-Di(3-thienyl)pyridine and its derivatives. nih.govnih.gov Functionals such as B3LYP are commonly employed, often in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), to perform these calculations. openaccesspub.orgresearchgate.netrsc.orgnih.gov These computational methods allow for the exploration of electronic structures, geometric optimizations, spectroscopic properties, and reactivity. nih.govopenaccesspub.org

Electronic Structure Analysis (HOMO-LUMO Orbital Characteristics)

A critical aspect of understanding the electronic behavior of this compound lies in the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg

The energy of these frontier orbitals is a significant factor in determining the material's potential for applications in organic electronics, such as solar cells, as it dictates the open-circuit voltage. rsc.org A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and can lead to red-shifted absorption spectra. rsc.org

Table 1: Calculated Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gaps for Related Thienyl-Pyridine Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 2,5-di(thien-2-yl)thieno[3,2-b]thieno-quinoids | -5.85 | -0.72 | 5.13 | B3LYP/6-31G(d) acs.org |

| Triphenylamine-Thiadiazolopyridine Donor | - | - | 1.53 | B3LYP/6-31G rsc.org |

This table presents data for structurally related compounds to provide context for the electronic properties of this compound.

Geometric Optimization and Conformational Landscapes

Geometric optimization calculations are fundamental to predicting the most stable three-dimensional structure of this compound. These calculations, performed using DFT methods, determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nih.govselcuk.edu.tr For molecules with rotational freedom, such as the bonds connecting the thiophene (B33073) and pyridine (B92270) rings, conformational analysis is crucial for identifying the most stable conformer and understanding the molecule's flexibility. selcuk.edu.tr

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

DFT calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the primary method used to simulate UV-Vis absorption spectra. rsc.orgnih.govbohrium.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λmax). rsc.orgnih.gov These theoretical spectra often show good agreement with experimental data and help in assigning the observed electronic transitions, which are typically π-π* and n-π* in nature for such aromatic heterocyclic systems. researchgate.netbohrium.com The choice of functional and basis set, as well as the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the predicted spectra. nih.govbohrium.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for this purpose. nih.govwu.ac.thwu.ac.th By calculating the NMR shielding tensors, it is possible to predict chemical shifts that can be compared with experimental values, aiding in structural elucidation. nih.govescholarship.org For paramagnetic systems, DFT calculations can also help rationalize the large paramagnetic shifts observed in ¹H NMR spectra. nsf.gov

Table 2: Predicted Spectroscopic Data for Related Pyridine Systems

| Property | Compound/System | Predicted Value | Method |

| λmax (UV-Vis) | 2-styrylpyridine | ~290-300 nm | TD-DFT/B3LYP/6-31G(d) nih.gov |

| ¹H NMR (ppm) | Oxoiron(IV) with Pyridine | Varies (e.g., -11 to 43) | DFT nsf.gov |

| ¹³C NMR (ppm) | Pyridone derivatives | Carbonyl: 169-206 | DFT/B3LYP/6-311G(d,p) nih.gov |

This table provides examples of predicted spectroscopic data for related compounds to illustrate the capabilities of DFT methods.

Reactivity and Stability Assessments

DFT calculations provide several descriptors that are useful for assessing the chemical reactivity and stability of this compound. The HOMO-LUMO energy gap is a primary indicator, where a smaller gap suggests higher chemical reactivity and lower kinetic stability. ekb.eg Other quantum chemical parameters derived from DFT, such as ionization potential, electron affinity, chemical hardness, and softness, offer further insights into the molecule's reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and identify reactive sites. mdpi.com These maps show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.com This information is valuable for predicting how the molecule will interact with other chemical species.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics

TD-DFT is essential for exploring the excited-state properties and photophysics of this compound. rsc.orgmdpi.combohrium.com This method allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption, and provides information about the nature of the electronic transitions. bohrium.comaub.edu.lbresearchgate.net By analyzing the molecular orbitals involved in these transitions, it is possible to characterize them as, for example, intramolecular charge transfer (ICT) or π-π* transitions. rsc.orgmdpi.com

The photophysical behavior, including fluorescence, can also be investigated. For instance, TD-DFT calculations can help understand the emission spectra and the factors influencing the luminescent properties of related compounds. aub.edu.lbmdpi.com The study of excited states is crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. bohrium.comsciencepublishinggroup.comresearchgate.net It provides a detailed picture of charge transfer and delocalization within the molecule by examining the interactions between donor (Lewis-type) and acceptor (non-Lewis-type) NBOs. sciencepublishinggroup.comresearchgate.net

The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of charge delocalization. researchgate.net Larger E(2) values indicate stronger interactions and more significant charge transfer. researchgate.net NBO analysis can also provide information about the charge distribution on individual atoms through natural population analysis. icm.edu.pl This is particularly useful for understanding the electronic nature of metal-ligand bonding in complexes involving this compound or similar ligands. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies that have performed and published a Molecular Electrostatic Potential (MEP) surface analysis for the compound this compound.

While MEP analysis is a common computational method used to investigate the charge distribution and reactivity of molecules, specific findings, data tables, and detailed research discussions for this compound are not available in the public domain. This type of analysis visualizes the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red) indicate likely sites for electrophilic attack, and regions of positive potential (blue) suggest sites for nucleophilic attack.

Without a dedicated study on this molecule, it is not possible to provide scientifically accurate details regarding its specific MEP surface, the locations of its electrophilic and nucleophilic sites, or any quantitative data on its electrostatic potential values.

Polymer and Advanced Materials Science Applications of 2,6 Di 3 Thienyl Pyridine

Design and Synthesis of 2,6-Di(3-thienyl)pyridine-Based Monomers for Conjugated Polymers

The design of monomers based on this compound is a critical first step in the development of new conjugated polymers with tailored properties. The inherent donor-acceptor-donor (D-A-D) architecture of the this compound unit is instrumental in narrowing the bandgap of the resulting polymers. mdpi.com This is a key consideration for applications in optoelectronics, as it allows for the absorption and emission of light at specific wavelengths.

A variety of synthetic strategies have been employed to create these monomers. One common approach involves the use of palladium- or nickel-catalyzed cross-coupling reactions. tandfonline.com For example, the Suzuki-Miyaura coupling reaction can be used to link boronic acid derivatives of pyridine (B92270) with halogenated thiophenes. chemicalbook.com Another method is the Stille coupling, which has been successfully used to synthesize a series of conjugated polymers with alternating bis(3-alkylthiophene) and pyridine moieties. acs.org These reactions are highly efficient and allow for the introduction of a wide range of functional groups onto the monomer, which can be used to further tune the properties of the final polymer.

The strategic placement of substituents on the thiophene (B33073) rings or the pyridine core can have a significant impact on the electronic and optical properties of the resulting polymers. For instance, the introduction of alkyl chains can improve the solubility of the polymers in common organic solvents, making them easier to process into thin films for device fabrication. acs.org Furthermore, the incorporation of electron-withdrawing or electron-donating groups can be used to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which in turn affects its performance in electronic devices.

Polymerization Methodologies for Optoelectronic Materials

Once the desired monomer has been synthesized, it can be polymerized to create a conjugated polymer. There are two main methods for the polymerization of this compound-based monomers: electrochemical polymerization and chemical polymerization. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the specific application.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for the synthesis of conjugated polymers directly onto an electrode surface. This method offers several advantages, including the ability to control the thickness and morphology of the polymer film by adjusting the polymerization parameters, such as the applied potential, the monomer concentration, and the electrolyte. tandfonline.com The resulting polymer films are often highly uniform and can be directly integrated into electronic devices.

The electrochemical polymerization of this compound and its derivatives has been widely studied. tandfonline.com The process typically involves the oxidation of the monomer at the electrode surface, which leads to the formation of radical cations that then couple to form the polymer chain. The polymerization can be carried out under galvanostatic (constant current) or potentiostatic (constant potential) conditions. tandfonline.com

A series of carbazole-based polymers have been successfully deposited on indium tin oxide (ITO) conductive electrodes using this technique. nih.gov The resulting polymer films have been shown to exhibit interesting electrochromic properties, meaning that their color can be changed by applying an electrical potential. mdpi.comnih.gov This makes them promising materials for applications in smart windows, displays, and other electrochromic devices.

Chemical Polymerization Routes

Chemical polymerization offers a scalable method for producing larger quantities of this compound-based polymers. This approach typically involves the use of an oxidizing agent, such as iron(III) chloride, to initiate the polymerization of the monomer in solution. tandfonline.comtandfonline.com The resulting polymer can then be precipitated, purified, and processed into thin films using various techniques, such as spin-coating or printing.

While chemical polymerization is a versatile method, it can sometimes lead to polymers with lower molecular weights and less defined structures compared to those produced by electrochemical polymerization. tandfonline.com However, recent advances in controlled polymerization techniques have made it possible to synthesize well-defined polymers with high molecular weights and narrow polydispersity indices.

Electrochromic and Optoelectronic Device Applications

Polymers based on this compound have shown great promise in a variety of electrochromic and optoelectronic device applications. Their unique electronic and optical properties, which can be tuned through chemical modification, make them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a type of light-emitting diode in which the emissive layer is an organic compound. They are used in a variety of applications, including displays, lighting, and signage. The performance of an OLED is highly dependent on the properties of the materials used in its construction, and there is a great deal of research focused on the development of new materials with improved efficiency, stability, and color purity.

Polymers based on this compound have been investigated as potential materials for use in OLEDs. ossila.com Their D-A-D structure can lead to efficient intramolecular charge transfer, which is a key process in the operation of an OLED. By carefully designing the monomer and the polymer, it is possible to tune the emission color of the OLED from blue to red.

For example, a novel conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties has been synthesized and shown to be a highly efficient sensor for palladium ions, based on the quenching of its fluorescence. rsc.orgnih.gov This suggests that this type of polymer could be used to create OLEDs that are sensitive to specific chemical species.

Organic Photovoltaic (OPV) Devices

OPV devices, also known as organic solar cells, are a type of photovoltaic device that uses organic materials to convert sunlight into electricity. They offer several advantages over traditional silicon-based solar cells, including lower cost, lighter weight, and greater flexibility. However, their efficiency is still lower than that of their inorganic counterparts, and there is a great deal of research focused on improving their performance.

Polymers based on this compound have been investigated for use in OPV devices. acs.org Their tunable bandgaps and good charge-transport properties make them promising materials for use as either the donor or the acceptor in the active layer of an OPV device.

For example, a series of conjugated polythiophenes with low band gap energies have been synthesized and studied for their applicability in polymer-based photovoltaic cells. rsc.org These polymers, which contain a this compound derivative as a comonomer, have been shown to exhibit good photovoltaic performance.

Data Tables

Table 1: Electrochemical and Optical Properties of Selected Polymers

| Polymer | Monomer | Polymerization Method | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Emission Color |

| P(dCz2-co-dTC2) | dCz and dTC | Electrochemical | - | - | - | Yellowish-green to purplish-gray |

| Poly-T26P | T26P | Electrochemical | - | - | - | - |

| PBDTTPy | BDTTPy | Chemical | -5.4 | - | - | - |

Table 2: Performance of Selected OPV Devices

| Donor | Acceptor | Power Conversion Efficiency (%) |

| PTB7-Th | PDI-PZn-PDI | 5.25 |

| PDPCz21 | PC71BM | - |

Development of Sensing Materials and Chemosensors

The unique molecular architecture of this compound and its derivatives, which combines a central pyridine ring with flanking thiophene units, makes it a valuable scaffold for the creation of advanced sensing materials. The nitrogen atom of the pyridine and the sulfur atoms of the thiophene rings act as effective coordination sites for various metal ions. This structural feature allows for the design of chemosensors where the binding of a specific analyte triggers a measurable optical response, most notably a change in fluorescence. Researchers have leveraged this property to develop sensitive and selective materials for environmental and biological monitoring.

Fluorescent Chemosensors for Metal Ion Detection

Derivatives of the this compound framework have been successfully synthesized to act as highly selective fluorescent chemosensors for specific metal ions. A notable example is a Schiff-base probe, N,N′-bis((6-(thiophen-3-yl)pyridine-2-yl)methylene)benzene-1,2-diamine (referred to as L), which was specifically designed for the detection of manganese (Mn²⁺). pkdc.ac.in

This sensor demonstrates a "turn-on" fluorescence response upon binding with Mn²⁺ in an ethanol (B145695) solution. pkdc.ac.in In its free state, the ligand (L) is weakly fluorescent. However, upon the addition of Mn²⁺, a significant enhancement in the fluorescence emission intensity is observed. pkdc.ac.in Detailed studies revealed a drastic increase in the fluorescence quantum yield from 0.0036 for the free ligand to 0.58 for the L–Mn²⁺ complex. pkdc.ac.in This pronounced optical change allows for the sensitive detection of Mn²⁺. Importantly, this response was highly selective, as other common alkali, alkaline earth, and transition metal ions did not produce any significant spectral changes, even at high concentrations. pkdc.ac.in The complexation between the sensor and the metal ion was determined to have a 1:1 stoichiometry. pkdc.ac.in

In contrast, polymers incorporating the isomeric 2,6-bis(2-thienyl)pyridine unit have been developed as "turn-off" or quenching sensors, particularly for palladium (Pd²⁺). rsc.orgrsc.org In these systems, the addition of Pd²⁺ leads to a dramatic decrease in fluorescence intensity. rsc.orgrsc.org

| Chemosensor | Analyte | Fluorescence Response | Quantum Yield (Φ) of Free Ligand | Quantum Yield (Φ) of Ligand-Metal Complex | Source |

|---|---|---|---|---|---|

| N,N′-bis((6-(thiophen-3-yl)pyridine-2-yl)methylene)benzene-1,2-diamine (L) | Mn²⁺ | Turn-on | 0.0036 | 0.58 | pkdc.ac.in |

Selective Recognition Mechanisms

The selectivity of chemosensors based on di-thienyl-pyridine scaffolds is governed by a combination of electronic effects and the specific coordination geometry established between the ligand and the target metal ion.

For the Mn²⁺ selective "turn-on" sensor (L), the mechanism involves Chelation-Enhanced Fluorescence (CHEF) and the inhibition of a Photoinduced Electron Transfer (PET) process. pkdc.ac.in In the unbound state, the fluorescence of the molecule is thought to be quenched by a PET process occurring from the benzene-1,2-diamine portion to the excited state of the thienyl-pyridine fluorophore. Upon forming a stable 1:1 complex with a Mn²⁺ ion, the ligand undergoes a conformational change. This binding event restricts the flexibility of the molecule and, crucially, inhibits the PET quenching pathway. The resulting rigid complex minimizes non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. pkdc.ac.in The tetradentate Schiff-base structure provides a well-defined binding pocket that is geometrically and electronically favorable for Mn²⁺, which is the basis for its high selectivity over other metal ions. pkdc.ac.in

Conversely, the "turn-off" sensing mechanism observed in polymers containing the 2,6-bis(2-thienyl)pyridine isomer for ions like Pd²⁺ operates on a different principle. The fluorescence quenching is attributed to the "heavy atom effect" and energy or electron transfer from the polymer backbone to the complexed metal ion. rsc.orgrsc.org The selectivity for "soft" metal ions like palladium is enhanced by the presence of the sulfur atoms in the thiophene rings, which are considered "soft" donor atoms and preferentially bind to soft metal cations. rsc.orgethz.ch The spatial arrangement of the nitrogen and sulfur atoms creates a specific coordination environment that favors certain metals, leading to selective detection. rsc.org

Supramolecular Chemistry and Non Covalent Interactions of 2,6 Di 3 Thienyl Pyridine

Host-Guest Chemistry and Inclusion Complexation (e.g., with Cyclodextrins)

Host-guest chemistry involves the formation of well-defined structural complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. Cyclodextrins (CDs) are common hosts; these cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate nonpolar guest molecules in aqueous solutions. nih.govusc.gal The formation of these inclusion complexes can significantly alter the physicochemical properties of the guest molecule. rsc.org

While specific experimental studies on the inclusion complexation of 2,6-di(3-thienyl)pyridine with cyclodextrins are not prevalent in the current literature, the molecule's structural characteristics suggest it would be a suitable guest. Its aromatic, and therefore hydrophobic, nature makes it a prime candidate for encapsulation within the nonpolar cavity of cyclodextrins such as β-cyclodextrin or γ-cyclodextrin. The driving forces for such complexation would likely include hydrophobic interactions and van der Waals forces between the thienyl and pyridine (B92270) rings of the guest and the inner surface of the cyclodextrin (B1172386) host. rsc.org

The stability and stoichiometry (e.g., 1:1 or 1:2 host-guest ratio) of a potential complex would depend on the relative sizes of the guest molecule and the host cavity. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to predict the stable conformations and thermodynamic properties of such host-guest complexes when experimental data is unavailable. nih.gov

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For molecules based on the 2,6-disubstituted pyridine scaffold, the pyridine nitrogen atom is a key site for molecular recognition, capable of acting as a hydrogen bond acceptor or a coordination site for metal ions.

Research on analogous systems provides insight into the potential self-assembly behavior of this compound. For instance, derivatives of 2,6-bis(2-anilinoethynyl)pyridine have been shown to undergo anion-directed self-assembly. nih.govnih.gov In these systems, the presence of anions like chloride can template the formation of dimeric structures that are held together by a network of hydrogen bonds. nih.gov Similarly, the 2,6-bis(1,2,3-triazolyl)pyridine (btp) motif, which is structurally related, can self-recognize through C–H···N hydrogen bonding and can be used to form complex supramolecular architectures like catenanes, often templated by metal ions. rsc.org

These examples highlight the central role of the 2,6-disubstituted pyridine core in directing assembly. The specific thienyl substituents in this compound would further modulate these processes through their electronic properties and their ability to participate in π-stacking, influencing the geometry and stability of the resulting supramolecular structures.

Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The solid-state architecture and solution-phase behavior of this compound are dictated by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking.

Hydrogen Bonding: The pyridine nitrogen atom is a potent hydrogen bond acceptor. nsf.gov Studies on cocrystals of similar pyridyl-bithiophene compounds with carboxylic acids confirm the formation of strong and directional O–H···N(pyridine) hydrogen bonds. nsf.govresearchgate.net In one such cocrystal involving a 5-(3-pyridyl)-5′-(4-pyridyl)-2,2′-bithiophene, the hydrogen bond distance between the carboxylic acid oxygen and the pyridine nitrogen was found to be 2.6128 Å. nih.gov Although this compound itself lacks strong hydrogen bond donor groups, it can readily form such bonds with co-formers or solvents. Weaker C–H···N and C–H···S interactions also play a role in stabilizing the crystal packing of related pyridine-thiophene structures. nih.govnih.gov

The following table summarizes key intermolecular interactions observed in compounds structurally related to this compound, providing expected parameters for its interactions.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| Hydrogen Bond | O-H (Carboxylic Acid) | N (Pyridine) | ~2.60 - 2.61 | Pyridyl-bithiophene derivatives |

| π-π Stacking | Aromatic Ring | Aromatic Ring | ~3.4 - 3.5 | Pyridyl-bithiophene derivatives |

| C-H···π Interaction | C-H | Thienyl Ring | - | 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine |

| S···S Interaction | S (Thiophene) | S (Thiophene) | - | 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine |

Concluding Remarks and Future Research Perspectives

Summary of Key Contributions of 2,6-Di(3-thienyl)pyridine Research

Research into thienyl-pyridine compounds has provided significant contributions to materials science, coordination chemistry, and medicinal chemistry. While much of the focus has been on the 2-thienyl isomer, the exploration of derivatives containing the 3-thienyl moiety has opened up new avenues for scientific investigation. The positioning of the sulfur atom in the thienyl ring influences the electronic properties and coordination behavior of these molecules, making comparative studies between isomers a valuable endeavor.

Key contributions from the broader field of thienyl-pyridine research, which contextually includes the 3-thienyl derivatives, can be summarized as follows:

Development of Novel Ligands: Thienyl-pyridines have been established as versatile ligands in coordination chemistry. For instance, derivatives like 6-(3-thienyl) pyridine-2-thiosemicarbazone have been used to synthesize novel copper(II) complexes. aip.orgaip.org These complexes exhibit interesting spectral and magnetic properties, with the ligand coordinating as a tridentate N,N,S donor, leading to the formation of stable chelate rings. aip.orgaip.org

Advancements in Materials Science: Polymers and copolymers incorporating thienyl-pyridine units have shown significant promise in the development of advanced materials. For example, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole have been successfully used as electrode materials in electrochromic devices. mdpi.com These materials exhibit high optical contrast, short switching times, and excellent redox stability. mdpi.com Furthermore, polymers containing 2,6-bis(2-thienyl)pyridine moieties have been developed as highly efficient fluorescent sensors for the detection of metal ions like Pd2+. rsc.org

Potential Biological and Medicinal Applications: Various functionalized thienyl-pyridine derivatives have been synthesized and evaluated for their biological activities. Studies have shown that these compounds can exhibit larvicidal and pupicidal properties, suggesting their potential use as mosquitocidal agents. nih.gov Additionally, certain thienyl-pyridine derivatives have been investigated for their topoisomerase inhibitory and cytotoxic activities against human cancer cell lines. nih.govresearchgate.net Structure-activity relationship studies have indicated that the specific substitution pattern on the pyridine (B92270) and thienyl rings plays a crucial role in their biological efficacy. nih.govresearchgate.net

While direct research on this compound is not as extensively documented as its 2-thienyl counterpart, the existing body of work on related structures underscores the importance of this class of compounds and provides a strong foundation for future investigations into the unique properties of the 3-thienyl isomer.

Emerging Avenues and Challenges in Functional Thienyl-Pyridine Chemistry

The field of functional thienyl-pyridine chemistry is continually evolving, with several emerging avenues for research and persistent challenges to overcome.

Emerging Avenues:

Advanced Organic Electronics: The tunable electronic properties of thienyl-pyridines make them excellent candidates for applications in organic electronics. Future research is likely to focus on the design and synthesis of novel oligomers and polymers with tailored HOMO/LUMO energy levels for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The introduction of electron-deficient pyridine units into conjugated polymer backbones is a promising strategy for enhancing ambient stability. researchgate.net

Sensors and Detection Systems: The ability of thienyl-pyridine ligands to selectively coordinate with metal ions positions them as ideal components for chemical sensors. rsc.org Future work could involve the development of ratiometric fluorescent sensors and electrochemical sensors for the detection of environmentally and biologically important analytes. rsc.org The immobilization of these ligands on nanomaterials could lead to robust and reusable sensor platforms. rsc.org

Catalysis: The use of thienyl-pyridine derivatives as ligands in catalysis is an area with significant growth potential. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of metal catalysts in a variety of organic transformations. nih.gov

Bioinspired Materials and Medicinal Chemistry: The inherent biological activity of some thienyl-pyridine derivatives opens doors for the development of new therapeutic agents and pesticides. nih.govmdpi.com Future research may focus on optimizing these structures to enhance their potency and selectivity, as well as to understand their mechanisms of action at a molecular level. nih.govresearchgate.net

Challenges:

Synthesis and Functionalization: The synthesis of specific isomers of thienyl-pyridines can be challenging. Cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed, but the reactivity of pyridyl and thienyl organometallic reagents can be problematic, particularly for 2-pyridyl nucleophiles. nih.gov Developing more efficient and regioselective synthetic methods for accessing a wider range of substituted thienyl-pyridines remains a key challenge. organic-chemistry.orgbeilstein-journals.org

Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of thienyl-pyridine compounds and their resulting properties is crucial for the rational design of new functional materials. This requires a combination of experimental characterization and computational modeling to elucidate how factors such as isomerism, substituent effects, and molecular conformation influence their electronic, optical, and biological properties.

Processability and Stability: For applications in organic electronics and other devices, the processability and long-term stability of thienyl-pyridine-based materials are critical. Many conjugated polymers suffer from poor solubility and are susceptible to degradation in the presence of oxygen and moisture. Overcoming these issues through molecular design and device engineering is an ongoing challenge.

常见问题

Q. What are effective strategies for optimizing enantioselectivity in the synthesis of 2,6-Di(3-thienyl)pyridine derivatives?

Methodological Answer: Enantioselectivity can be enhanced by introducing sterically bulky or electron-donating additives during cyclization or coupling reactions. For example, replacing pyridine with 2,6-di-tert-butylpyridine in iminium-cyclization reactions increases enantiomeric ratios (e.g., from 20:80 to 14.5:85.5 er) by promoting tighter ion-pair interactions between intermediates and chiral catalysts . Key steps include:

- Screening additives (e.g., lutidine, sterically hindered pyridines) to modulate transition-state geometry.

- Monitoring reaction progress via chiral HPLC or NMR to quantify enantiomeric excess.

- Adjusting solvent polarity to stabilize ion pairs.

Q. How can structural characterization of this compound-based ligands be systematically performed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Assign proton environments using - and -NMR, noting shifts caused by thienyl substituents (e.g., deshielding at pyridine C4 due to electron-withdrawing effects) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., N–Fe distances in coordination complexes) to confirm ligand geometry .

- Elemental analysis : Verify purity (>95%) and stoichiometry .

Q. What experimental parameters influence the stability of this compound complexes in solution?

Methodological Answer: Stability depends on:

- pH : Protonation of pyridinic nitrogen alters ligand denticity. Maintain neutral to slightly acidic conditions (pH 5–7) for optimal coordination .

- Counterion selection : Use non-coordinating anions (e.g., ClO) to prevent ligand displacement .

- Temperature : Lower temperatures (e.g., 4°C) reduce ligand hydrolysis in aqueous systems .

Advanced Research Questions

Q. How can DFT calculations rationalize the ligand-field effects of this compound in spin-crossover (SCO) complexes?

Methodological Answer:

- Modeling spin states : Optimize geometry for high-spin (HS) and low-spin (LS) states using hybrid functionals (e.g., B3LYP) with exact-exchange corrections to capture electron correlation .

- Ligand-field splitting : Calculate (10Dq) from metal-ligand orbital overlaps. Thienyl substituents reduce via σ-donation, favoring HS states .

- Validation : Compare computed SCO temperatures (T) with experimental magnetic susceptibility data (e.g., T = 260 K for Fe(II) complexes with 3-thienyl substituents) .

Q. What strategies resolve contradictory data in the catalytic activity of this compound metal complexes?

Methodological Answer: Address discrepancies via:

- Kinetic studies : Differentiate rate-limiting steps (e.g., substrate binding vs. electron transfer) using stopped-flow spectroscopy .

- Spectroscopic probes : Monitor intermediate species via UV-vis (MLCT bands) or EPR (metal oxidation states) .

- Computational docking : Simulate substrate binding modes to identify steric clashes caused by thienyl groups .

Q. How does the electronic nature of this compound affect its selectivity in actinide/lanthanide separation?

Methodological Answer:

- Donor-acceptor analysis : Thienyl groups enhance π-backbonding to actinides (e.g., Cm) via 5f-orbital interactions, while lanthanides (e.g., La) rely on electrostatic bonding .

- Competitive extraction : Perform solvent extraction trials (e.g., HNO/TBP systems) to quantify separation factors (SF) .

- XAS studies : Compare M–N bond covalency using actinide vs. lanthanide edge spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。